molecular formula C26H21FO6 B11397084 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-fluorobenzoate

6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-fluorobenzoate

Cat. No.: B11397084
M. Wt: 448.4 g/mol
InChI Key: SWDXIFINLMFRDS-UHFFFAOYSA-N
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Description

The compound 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-fluorobenzoate is a synthetic organic molecule with potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-fluorobenzoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Cyclohepta[c]furan Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclohepta[c]furan ring system.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced onto the cyclohepta[c]furan core.

    Attachment of the Fluorobenzoate Group: This step involves esterification reactions, where the 4-fluorobenzoic acid is reacted with the hydroxyl group on the cyclohepta[c]furan core in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-fluorobenzoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoate moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted benzoates

Scientific Research Applications

6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-fluorobenzoate:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its complex structure could be useful in the development of new materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used to study biological pathways and interactions, especially those involving its functional groups.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-fluorobenzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating them. For example, the dimethoxyphenyl group might interact with hydrophobic pockets in proteins, while the fluorobenzoate moiety could form hydrogen bonds or electrostatic interactions.

Comparison with Similar Compounds

6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-fluorobenzoate: can be compared with other compounds having similar structures, such as:

    6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl benzoate: Lacks the fluorine atom, which might affect its reactivity and binding properties.

    6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-chlorobenzoate: Contains a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.

The uniqueness of This compound lies in its specific combination of functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C26H21FO6

Molecular Weight

448.4 g/mol

IUPAC Name

[6-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 4-fluorobenzoate

InChI

InChI=1S/C26H21FO6/c1-14-24-20(28)11-18(17-7-10-21(30-3)22(12-17)31-4)13-23(25(24)15(2)32-14)33-26(29)16-5-8-19(27)9-6-16/h5-13H,1-4H3

InChI Key

SWDXIFINLMFRDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC(=C(C=C3)OC)OC)OC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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